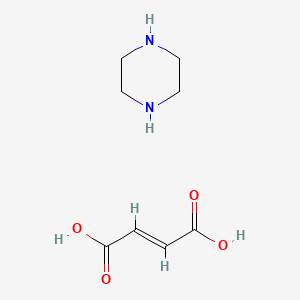
Piperazine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine fumarate is a chemical compound that combines piperazine, a heterocyclic organic base, with fumaric acid, an unsaturated dicarboxylic acid. Piperazine is widely used in medicinal chemistry due to its versatile biological activities and its ability to enhance the pharmacokinetic properties of drugs. Fumaric acid, on the other hand, is known for its role in the Krebs cycle and its use in various industrial applications. The combination of these two compounds results in this compound, which has applications in pharmaceuticals and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperazine fumarate can be synthesized through the reaction of piperazine with fumaric acid. The reaction typically involves dissolving piperazine in a suitable solvent, such as water or ethanol, and then adding fumaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of reactors with precise temperature and pH control, as well as purification steps such as crystallization and filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine fumarate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Piperazine-2,5-dione.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds, depending on the reagents used.
Applications De Recherche Scientifique
Piperazine fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anthelmintic agent and in the treatment of neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Piperazine fumarate exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. Piperazine acts as a GABA receptor agonist, binding directly to the receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms, which are then expelled from the host’s body .
Comparaison Avec Des Composés Similaires
Piperazine fumarate can be compared with other similar compounds, such as:
Piperazine citrate: Another piperazine salt used as an anthelmintic.
Piperazine hydrate: A hydrated form of piperazine with similar biological activities.
Quetiapine fumarate: A derivative used as an antipsychotic medication.
Uniqueness: this compound is unique due to its combination of piperazine and fumaric acid, which enhances its solubility and bioavailability compared to other piperazine derivatives. This makes it particularly effective in pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
14396-14-6 |
|---|---|
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C4H4O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
LCXSXBYYVYTYDY-WLHGVMLRSA-N |
SMILES isomérique |
C1CNCCN1.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CNCCN1.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
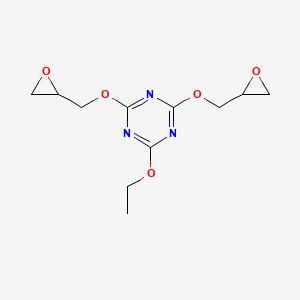

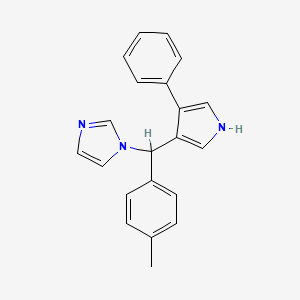
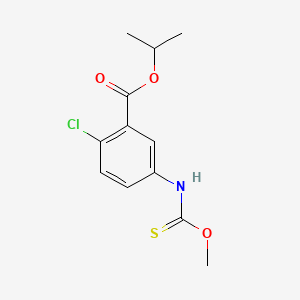

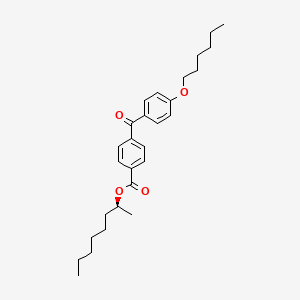
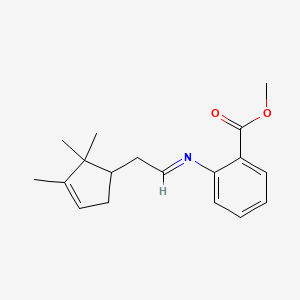



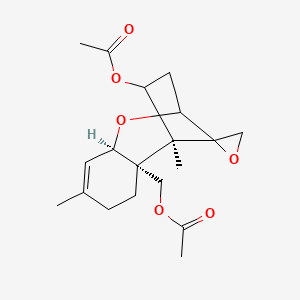

![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
